Researchers investigate the synthesis and reactivity of 1,8-DH4,5-DNOA due to its unique structure with anthraquinone core and nitro and hydroxyl functional groups. This exploration furthers the understanding of organic chemistry principles (PubChem: ).
The properties of 1,8-DH4,5-DNOA, such as its thermal stability and potential semiconducting behavior, are of interest for material science research. Scientists are exploring its possible applications in areas like organic electronics (ScienceDirect).
Some studies have investigated the biological effects of 1,8-DH4,5-DNOA. However, due to its potential toxicity, more research is needed to understand its safety profile before any potential medical applications can be explored (Fumitake et al., 2002).
1,8-Dihydroxy-4,5-dinitroanthraquinone is an organic compound with the molecular formula and a molecular weight of approximately 330.206 g/mol. It is classified as an anthraquinone derivative, characterized by two hydroxyl (-OH) groups and two nitro (-NO₂) groups attached to the anthraquinone backbone. This compound is known for its distinct brownish-gold solid appearance and exhibits various chemical properties that make it significant in both industrial and biological contexts .
Recent studies have highlighted the antibacterial properties of 1,8-dihydroxy-4,5-dinitroanthraquinone. It has shown effectiveness against antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration values of 31.25 µg/mL and 62.5 µg/mL, respectively . The compound acts as a potential inhibitor of the enzyme prolyl-tRNA synthetase (PPAT), which is crucial for bacterial protein synthesis. Its structure allows it to interact favorably with the nucleotide-binding site of PPAT, suggesting that modifications to its functional groups could enhance its antibacterial efficacy .
The synthesis of 1,8-dihydroxy-4,5-dinitroanthraquinone can be achieved through various methods:
1,8-Dihydroxy-4,5-dinitroanthraquinone has several applications:
Interaction studies have demonstrated that 1,8-dihydroxy-4,5-dinitroanthraquinone can form stable complexes with various biomolecules. Molecular docking simulations indicate that its functional groups engage in hydrogen bonding and hydrophobic interactions with target proteins like PPAT. These interactions are critical for its biological activity and suggest avenues for further optimization in drug design .
Several compounds share structural similarities with 1,8-dihydroxy-4,5-dinitroanthraquinone. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,8-Dihydroxyanthraquinone | Hydroxyl groups only | Higher affinity for certain bacterial enzymes |
| 1,8-Dinitroanthraquinone | Nitro groups only | Less effective against Gram-positive bacteria |
| 4,5-Dihydroxy-1,8-dinitroanthraquinone | Hydroxyl and nitro groups | Similar antibacterial activity but different binding affinity |
| Chrysazin (4,5-Dinitrochrysazin) | Contains nitro groups | Used primarily as a dye rather than a pharmaceutical agent |
1,8-Dihydroxy-4,5-dinitroanthraquinone represents a substituted anthraquinone derivative with the molecular formula C₁₄H₆N₂O₈ [1] [2] [3]. The compound possesses a molecular weight of 330.21 g/mol, as consistently reported across multiple analytical sources [1] [2] [4] [5]. The Chemical Abstracts Service registry number for this compound is 81-55-0 [1] [2] [3] [6], which serves as its unique chemical identifier.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione [2] [7]. The structural representation through the Simplified Molecular Input Line Entry System shows the arrangement: C1=CC(=C2C(=C1N+[O-])C(=O)C3=C(C=CC(=C3C2=O)O)N+[O-])O [2] [7]. The International Chemical Identifier Key is GJCHQJDEYFYWER-UHFFFAOYSA-N [1] [2] [3] [7], providing a standardized hash representation of the molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₆N₂O₈ |
| Molecular Weight (g/mol) | 330.21 |
| CAS Registry Number | 81-55-0 |
| IUPAC Name | 1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione |
| InChI Key | GJCHQJDEYFYWER-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1N+[O-])C(=O)C3=C(C=CC(=C3C2=O)O)N+[O-])O |
The crystallographic properties of 1,8-Dihydroxy-4,5-dinitroanthraquinone demonstrate the compound's solid-state organization and structural integrity. Research indicates that the anthraquinone framework maintains planarity in the crystalline state, consistent with related dihydroxyanthraquinone derivatives [8]. Studies on similar 1,8-dihydroxyanthraquinone compounds reveal that the molecular structure exhibits an essentially planar geometry with root mean square deviations typically below 0.030 Å for the aromatic framework [8] [9].
The compound exhibits solid-state characteristics typical of substituted anthraquinones, appearing as a brown to brownish-gold solid [5]. The crystalline nature is evidenced by well-defined melting point behavior, although decomposition occurs simultaneously at the melting temperature [2] [5] [10]. The solid-state stability is enhanced by intramolecular hydrogen bonding between the hydroxyl groups and the adjacent quinone carbonyl oxygens, a characteristic feature observed in related dihydroxyanthraquinone structures [8].
Crystallographic data for related 1,8-dihydroxyanthraquinone derivatives indicate space group assignments such as P₄₁2₁2, with unit cell parameters typically featuring dimensions around a = b = 5.744 Å and c = 31.393 Å [9]. The molecular packing in the crystal lattice is influenced by π-π stacking interactions between the anthraquinone planes and hydrogen bonding networks involving the hydroxyl substituents [8].
The spectroscopic characterization of 1,8-Dihydroxy-4,5-dinitroanthraquinone reveals distinctive features consistent with its structural framework. Ultraviolet-visible spectroscopy demonstrates absorption patterns characteristic of anthraquinone derivatives, exhibiting π→π* electronic transitions in the wavelength range of 220-350 nanometers and n→π* transitions at longer wavelengths approaching 400 nanometers [11]. The presence of electron-withdrawing nitro groups and electron-donating hydroxyl groups creates a complex electronic system that influences the absorption characteristics.
Infrared spectroscopy provides diagnostic information about the functional groups present in the molecule. The hydroxyl groups exhibit broad absorption bands typically observed in the 3200-3600 cm⁻¹ region [12]. The quinone carbonyl groups demonstrate characteristic stretching vibrations in the 1650-1680 cm⁻¹ range. The nitro groups contribute asymmetric and symmetric stretching vibrations around 1520 and 1350 cm⁻¹, respectively, which are diagnostic for the presence of these electron-withdrawing substituents [12].
Nuclear magnetic resonance spectroscopy reveals the aromatic nature of the compound. Proton nuclear magnetic resonance spectroscopy shows aromatic proton signals in the downfield region between 7-9 parts per million [13] [14]. The limited number of aromatic protons reflects the highly substituted nature of the anthraquinone framework. Carbon-13 nuclear magnetic resonance spectroscopy exhibits signals for the quinone carbonyl carbons and aromatic carbons in the typical range of 110-200 parts per million [14].
Mass spectrometry confirms the molecular structure with the molecular ion peak appearing at mass-to-charge ratio 330, corresponding to the molecular weight [13] [14]. The fragmentation pattern provides additional structural confirmation through characteristic loss patterns associated with nitro and hydroxyl groups.
| Technique | Key Features | Typical Range/Value |
|---|---|---|
| UV-Vis Spectroscopy | π→π* transitions in 220-350 nm range, n→π* near 400 nm | 220-400 nm |
| IR Spectroscopy - O-H stretch | Broad absorption for hydroxyl groups | ~3200-3600 cm⁻¹ |
| IR Spectroscopy - C=O stretch | Characteristic quinone carbonyl stretches | ~1650-1680 cm⁻¹ |
| IR Spectroscopy - NO₂ stretch | Asymmetric and symmetric NO₂ stretches | ~1520, 1350 cm⁻¹ |
| ¹H NMR | Aromatic protons in downfield region | 7-9 ppm |
| ¹³C NMR | Carbonyl carbons, aromatic carbons | 110-200 ppm |
| Mass Spectrometry | Molecular ion peak at m/z 330 | 330 m/z (100%) |
The thermodynamic behavior of 1,8-Dihydroxy-4,5-dinitroanthraquinone is characterized by its thermal stability limits and phase transition properties. The compound exhibits a melting point of 225°C, which occurs simultaneously with decomposition, as indicated by the notation "225°C (decomposition)" in analytical literature [2] [5] [7] [10] [15]. This thermal behavior is typical of nitrated aromatic compounds, where the thermal energy required for melting approaches the activation energy for chemical decomposition.
The decomposition process has been studied through differential scanning calorimetry and thermogravimetric analysis for related compounds. Research on similar dinitroanthraquinone derivatives indicates that thermal decomposition typically involves the loss of nitrogen oxides from the nitro groups, followed by further degradation of the organic framework [16]. The self-accelerating decomposition temperature and critical temperature of thermal explosion have been determined for related barium salts of similar compounds, with values around 555.0 K and 570.2 K respectively [16].
Estimated thermodynamic properties include a boiling point of approximately 467.67°C, though this is a theoretical calculation as the compound decomposes before reaching this temperature [5] [15]. The estimated density is 1.4944 g/cm³, and the refractive index is estimated at 1.5910 [5] [15]. The predicted acid dissociation constant (pKa) value is 3.45±0.20, indicating the acidic nature of the hydroxyl groups when influenced by the electron-withdrawing nitro substituents [5].
Storage recommendations specify maintaining the compound at -20°C to ensure stability and prevent decomposition [4] [5]. The compound demonstrates stability under normal conditions but shows incompatibility with strong oxidizing agents [5].
| Property | Value | Reference/Method |
|---|---|---|
| Melting Point (°C) | 225 (with decomposition) | Literature |
| Decomposition Temperature (°C) | 225 | Literature |
| Boiling Point (°C) - Estimated | 467.67 | Rough estimate |
| Density (g/cm³) - Estimated | 1.4944 | Rough estimate |
| Refractive Index - Estimated | 1.5910 | Estimate |
| pKa - Predicted | 3.45±0.20 | Predicted |
| Storage Temperature (°C) | -20 | Storage condition |
The compound's physical characteristics include its appearance as a solid with a brown to brownish-gold coloration [5]. Solubility studies indicate very limited solubility in dichloromethane (requiring heating and sonication), slight solubility in dimethyl sulfoxide, and essential insolubility in water [5]. Commercial preparations typically achieve purities of 96-98% as determined by high-performance liquid chromatography [4] [14]. The logarithmic partition coefficient (LogP) value of 3.75 indicates significant lipophilicity [1].
| Property | Description |
|---|---|
| Physical Form | Solid |
| Color | Brown to brownish-gold |
| Solubility in Dichloromethane | Very slightly (heated, sonicated) |
| Solubility in DMSO | Slightly |
| Solubility in Water | Insoluble |
| Stability | Stable, incompatible with strong oxidizing agents |
| Purity (Commercial) | 96-98% (HPLC) |
| LogP | 3.75 |
Irritant